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Abstract
ML345 is a potent and selective small-molecule inhibitor of the insulin-degrading enzyme (IDE),

a key zinc-metalloprotease involved in the clearance of insulin and other bioactive peptides. By

targeting a specific cysteine residue (Cys819) within IDE, ML345 offers a valuable tool for

studying the physiological roles of this enzyme and presents a promising pharmacophore for

the development of therapeutics for type 2 diabetes and potentially other metabolic and

neurodegenerative diseases. This guide provides a comprehensive overview of the core

technical details of ML345, including its mechanism of action, quantitative data, detailed

experimental protocols, and the signaling pathways it modulates.

Introduction
Insulin-degrading enzyme (IDE) is a crucial regulator of insulin homeostasis, and its

dysregulation has been implicated in the pathophysiology of type 2 diabetes and Alzheimer's

disease.[1] The development of potent and selective small-molecule inhibitors of IDE is

therefore of significant interest for both basic research and therapeutic applications. ML345
emerged from an ultra-high-throughput screening (uHTS) campaign as a promising lead

compound.[2] This document serves as a technical resource for researchers and drug

development professionals working with or interested in ML345.
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Chemical Properties and Synthesis
ML345, with the chemical name 5-fluoro-2-[2-(4-morpholinyl)-5-(4-

morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-3(2H)-one, is a small molecule with the following

properties:

Property Value

Molecular Formula C₂₁H₂₂FN₃O₅S₂

Molecular Weight 479.5 g/mol

CAS Number 1632125-79-1

Purity >98% (as determined by HPLC, MS, and NMR)

Solubility
DMF: 5 mg/ml; DMSO: 1 mg/ml; DMF:PBS (pH

7.2) (1:1): 0.5 mg/ml

The synthesis of ML345 is described as a convergent, six-step process with a 26% overall yield

after purification by preparative HPLC. While a detailed, step-by-step protocol is not publicly

available, the synthesis is considered straightforward.

Mechanism of Action
ML345 is a potent and selective inhibitor of IDE, with a reported IC50 of 188 nM.[3] It functions

as a covalent inhibitor, specifically targeting the thiol group of cysteine residue 819 (Cys819)

within the IDE active site.[2] This mechanism has been confirmed through experiments using a

cysteine-free mutant of IDE, in which ML345 shows significantly reduced inhibitory activity.

Quantitative Data
The following table summarizes the key quantitative parameters reported for ML345.
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Parameter Value Assay Type Reference

IC50 188 nM
Biochemical IDE

Inhibition Assay
[3]

Ki Not Reported - -

In Vivo Efficacy
Not Quantitatively

Reported
- -

Pharmacokinetics Not Reported - -

Note: While a specific Ki value for ML345 has not been found in the public domain, a potent

peptide-derived hydroxamic acid IDE inhibitor, Ii1, has been reported with a Ki of 1.7 nM,

providing a benchmark for high-potency IDE inhibition.[1]

Experimental Protocols
Biochemical IDE Inhibition Assay
This assay determines the direct inhibitory effect of compounds on recombinant IDE.

Reagents: Recombinant IDE (2 nM), fluorescently labeled substrate (e.g., a short peptide),

test compound (e.g., ML345) at various concentrations.

Procedure:

1. Incubate recombinant IDE with a range of concentrations of the test compound.

2. Add the fluorescently labeled substrate.

3. Monitor the hydrolysis of the substrate over time by measuring the change in

fluorescence.

4. Calculate the percentage of inhibition at each compound concentration and determine the

IC50 value.

Cysteine-Free IDE Mutant Assay
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This assay is crucial for confirming the thiol-alkylating mechanism of action of inhibitors like

ML345.

Reagents: Recombinant wild-type IDE, recombinant cysteine-free IDE mutant, fluorescently

labeled substrate, test compound.

Procedure:

1. Perform the biochemical IDE inhibition assay as described above in parallel with both wild-

type IDE and the cysteine-free IDE mutant.

2. Compare the inhibitory activity of the test compound on both enzyme variants. A significant

loss of activity against the cysteine-free mutant confirms a thiol-dependent mechanism.

Activity-Based Protein Profiling (ABPP)
ABPP is used to assess the selectivity of a compound against a broad range of enzymes in a

complex biological sample.

Reagents: Cell or tissue lysate, activity-based probe (ABP) with a reporter tag (e.g., a

fluorophore or biotin), test compound.

Procedure:

1. Pre-incubate the proteome with the test compound (ML345).

2. Add the ABP, which will covalently label the active sites of a class of enzymes.

3. Separate the proteins by SDS-PAGE.

4. Visualize the labeled enzymes using the reporter tag (e.g., fluorescence scanning for a

fluorophore tag).

5. A decrease in the labeling of a specific enzyme in the presence of the test compound

indicates that the compound binds to and inhibits that enzyme. For identification of off-

targets, labeled proteins can be enriched (e.g., using streptavidin beads for a biotin tag)

and identified by mass spectrometry.[4][5][6]
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Signaling Pathways and Experimental Workflows
Insulin Signaling Pathway
Inhibition of IDE by ML345 is expected to potentiate insulin signaling by preventing the

degradation of insulin. This leads to prolonged activation of the insulin receptor and its

downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.
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Caption: Insulin signaling pathway and the inhibitory action of ML345 on IDE.

Experimental Workflow for IDE Inhibitor Screening
The general workflow for identifying and characterizing IDE inhibitors like ML345 involves a

multi-step process.
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Caption: A typical workflow for the discovery and development of IDE inhibitors.

Logical Relationship of ML345 Action
The core mechanism of ML345's therapeutic potential is based on a clear logical progression

from enzyme inhibition to physiological effect.
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Caption: The logical cascade of ML345's action from target engagement to potential

therapeutic outcome.

Conclusion
ML345 is a well-characterized, potent, and selective small-molecule inhibitor of the insulin-

degrading enzyme. Its defined mechanism of action, targeting a specific cysteine residue,

makes it an invaluable tool for dissecting the complex roles of IDE in health and disease. While

further in vivo studies are needed to fully elucidate its pharmacokinetic profile and therapeutic

efficacy, ML345 represents a significant advancement in the field of IDE research and holds

promise as a lead compound for the development of novel treatments for diabetes and other

associated disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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